Home > Products > Screening Compounds P4451 > 1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride
1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride - 2731014-27-8

1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride

Catalog Number: EVT-6346794
CAS Number: 2731014-27-8
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[3,3-Difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride is a fluorinated amine compound that has garnered attention in the fields of medicinal chemistry and materials science. This compound's unique structure, characterized by the presence of multiple fluorine atoms, is believed to enhance its biological activity and stability. The hydrochloride salt form is commonly used for various applications in research and industry.

Source

The compound can be sourced from various chemical suppliers, including Enamine and Sigma-Aldrich, which provide detailed specifications and safety data sheets for researchers and manufacturers .

Classification

This compound falls under the category of fluorinated organic compounds, specifically aliphatic amines. Its classification is significant due to the implications of fluorination on chemical properties, such as lipophilicity and metabolic stability.

Synthesis Analysis

Methods

The synthesis of 1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride typically involves several key steps:

  1. Fluorination of Cyclobutane Derivatives: The initial step often involves the selective fluorination of cyclobutane derivatives to introduce difluoro and fluoromethyl groups. This can be achieved through electrophilic fluorination methods using reagents like N-fluorobenzenesulfonimide or other fluorinating agents.
  2. Formation of the Amino Group: The introduction of the amine functional group can be accomplished through reductive amination or nucleophilic substitution reactions involving appropriate precursors.
  3. Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form by reacting with hydrochloric acid, which enhances its solubility and stability for storage and application.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Advanced techniques such as continuous flow chemistry may also be employed to improve efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride can be represented by the following structural formula:

C6H8F5NHCl\text{C}_6\text{H}_8\text{F}_5\text{N}\cdot \text{HCl}

Data

  • Molecular Weight: Approximately 201.59 g/mol
  • InChI Key: LHYPQDSKMAXLDU-UHFFFAOYSA-N
  • SMILES Representation: C(C1(C(C(C1(F)F)(F)C)N)F)Cl)

This structure highlights the presence of a cyclobutane ring with multiple fluorine substituents, which significantly influences its chemical behavior.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amines and fluorinated compounds:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: The amino group can undergo acylation to form amides.
  3. Fluorine Exchange Reactions: The presence of fluorine atoms allows for potential exchange reactions that can modify its reactivity profile.

Technical Details

These reactions are facilitated by the electronic properties imparted by the fluorine atoms, which stabilize intermediates and influence reaction pathways.

Mechanism of Action

Process

The mechanism of action for 1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride is primarily linked to its interactions at a molecular level:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural characteristics that allow it to fit into active sites effectively.
  • Receptor Modulation: It may also interact with various receptors in biological systems, influencing signaling pathways due to the presence of electronegative fluorine atoms that enhance binding affinity.

Data

Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, leading to increased metabolic stability and bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Not explicitly stated but typically falls within a range common for similar compounds.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from moisture.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling due to potential reactivity with nucleophiles.

Relevant analyses often include NMR spectroscopy (both 1H^{1}\text{H} and 19F^{19}\text{F}), mass spectrometry, and infrared spectroscopy to confirm structure and purity .

Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated as a potential drug candidate due to its favorable pharmacological properties attributed to fluorination.
  2. Material Science: Utilized in developing advanced materials with enhanced chemical resistance and thermal stability.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals .
Introduction to 1-[3,3-Difluoro-1-(fluoromethyl)cyclobutyl]methanamine Hydrochloride

This hydrochloride salt represents a structurally advanced fluorinated cyclobutane derivative of growing interest in medicinal chemistry. Characterized by two distinct fluorination patterns—geminal difluoro groups at the C3 position and a fluoromethyl substituent at C1—its molecular architecture combines steric constraint with strategic polarity modulation. This compound belongs to an emerging class of bioactive building blocks where cyclobutane rings serve as conformationally restricted scaffolds capable of fine-tuning drug-target interactions. The primary amine functionality, rendered stable and handleable as its hydrochloride salt, provides a versatile synthetic handle for further derivatization into pharmacologically active molecules. Its development reflects broader trends in leveraging fluorinated alicyclic systems to address challenges in drug discovery, particularly concerning metabolic stability, membrane permeability, and target binding affinity.

Structural Characterization and Nomenclature

The systematic name 1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride precisely defines its molecular architecture: a cyclobutane ring bearing geminal difluoro substituents at the 3-position and two aminomethyl/fluoromethyl groups at the 1-position. The hydrochloride salt form enhances stability and crystallinity, crucial for handling and characterization. Key identifiers include:

  • Molecular Formula: C₆H₁₁F₃N•HCl (derived from analog comparisons)
  • Molar Mass: ~184.62 g/mol (calculated)
  • Alternative Designations: This compound is part of a broader family of fluorinated cyclobutylmethylamine hydrochlorides, differing in substitution patterns from analogs like (3,3-difluorocyclobutyl)methanamine hydrochloride (C₅H₁₀ClF₂N, MW 157.59) [2] [4] and (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride (C₆H₁₂ClF₂N, MW 171.62) [1].

Table 1: Structural Comparison with Key Fluorinated Cyclobutane Derivatives

Compound NameMolecular FormulaMolecular WeightCAS NumberKey Structural Features
(3,3-Difluorocyclobutyl)methanamine hydrochlorideC₅H₁₀ClF₂N157.591159813-93-0Monosubstituted aminomethyl group
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochlorideC₆H₁₂ClF₂N171.621523606-30-51-Me, 1-CH₂NH₂ substitution
(1-(Fluoromethyl)cyclobutyl)methanamine hydrochlorideC₆H₁₃ClFN153.631783758-05-31-CH₂F, 1-CH₂NH₂ substitution (no 3,3-difluoro)
Target CompoundC₆H₁₁F₃N•HCl~184.62Not available1-CH₂F, 1-CH₂NH₂, 3,3-F₂ substitution

Stereochemical complexity arises from the 1,3-disubstituted cyclobutane ring, which can exhibit cis/trans isomerism. While the geminal difluoro group at C3 imposes planarity and reduces conformational flexibility, the fluoromethyl and aminomethyl groups at C1 create a chiral center if substituents are non-identical—a feature absent in symmetric analogs like 1,1-bis(aminomethyl)-3,3-difluorocyclobutane. The hydrochloride salt typically crystallizes with the amine protonated (NH₃⁺Cl⁻), enhancing water solubility relative to the free base.

Historical Development of Fluorinated Cyclobutane Derivatives

The evolution of fluorinated cyclobutane derivatives reflects incremental advances in synthetic methodology and pharmacological rationale:

  • Early Analogs (2010s): Initial compounds featured simpler substitution patterns, such as (3,3-difluorocyclobutyl)methanamine hydrochloride (CAS 1159813-93-0, MW 157.59) [2] [4]. These served as proof-of-concept molecules demonstrating the metabolic stability conferred by geminal difluorination. Commercial availability emerged around 2013–2015, with suppliers like TRC and Apollo Scientific offering gram-scale quantities at premium prices ($45–$312 per 250 mg) [4].
  • Structural Diversification: Subsequent modifications included methyl group incorporation at C1, yielding (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS 1523606-30-5, MW 171.62) [1]. The logical progression toward bis-functionalization at C1—combining fluoromethyl and aminomethyl groups—aimed to enhance polarity and bioisosteric potential.
  • Therapeutic Applications: Patent literature reveals escalating interest in such frameworks. US20240343721A1 (2024) claims heterocyclic HDAC inhibitors incorporating fluorinated cyclobutylamines for neurodegenerative diseases [3], while US20210024510A1 (2021) describes bicyclic CX3CR1 receptor agonists featuring related structures for inflammatory and cognitive disorders [6]. These highlight the scaffold’s versatility across target classes.
  • Synthetic Challenges: Early routes suffered from low yields due to ring strain and fluorine sensitivity. Modern approaches leverage transition metal-catalyzed cycloadditions or fluorination of cyclobutanone precursors using reagents like DeoxoFluor™ or DAST, followed by reductive amination or Curtius rearrangement to install the amine.

Table 2: Evolution of Key Fluorinated Cyclobutylamine Building Blocks

GenerationTimeframeRepresentative CompoundTherapeutic ApplicationCommercial Availability (Representative)
1st~2010–2015(3,3-Difluorocyclobutyl)methanamine hydrochlorideSTING modulators [4]$160/250mg (TRC, 2021) [4]
2nd~2015–2020(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochlorideHDAC inhibitors [3]Contact supplier (SynQuest Labs) [1]
3rd~2020–Present1-[3,3-Difluoro-1-(fluoromethyl)cyclobutyl]methanamine HClCX3CR1 agonists [6]Not commercially available (research-scale only)

Significance of Fluorine Substituents in Bioactive Molecules

Fluorine atoms in this compound serve distinct and synergistic roles, leveraging physicochemical alterations to enhance drug-like properties:

  • Metabolic Stabilization: The geminal difluoro group at C3 replaces two C–H bonds with high-energy C–F bonds (bond dissociation energy ~116 kcal/mol vs. ~98 kcal/mol for C–H), impeding oxidative metabolism by cytochrome P450 enzymes. This mirrors strategies observed in HDAC inhibitors, where fluorinated cyclobutyl caps reduce clearance [3].
  • Polar Surface Area Modulation: The fluoromethyl group (-CH₂F) serves as a polar yet lipophilic bioisostere. Compared to hydroxymethyl (-CH₂OH), it exhibits reduced hydrogen-bond donor capacity (zero vs. one HBD) and similar lipophilicity (π = 0.14 for CH₂F vs. -0.04 for CH₂OH), enhancing membrane permeability—critical for CNS-targeted agents like those in US20240343721A1 [3].
  • Conformational Effects: Geminal difluorination at C3 flattens the cyclobutane ring due to gauche effects between vicinal C–F bonds, potentially optimizing vectorial presentation of the fluoromethyl and aminomethyl groups for target binding. This pre-organization advantage is absent in non-fluorinated analogs.
  • Electronegativity Impact: Fluorine’s strong electron-withdrawing nature (Pauling electronegativity = 4.0) modulates the basicity of the proximal amine. While alkylamines typically exhibit pKₐ ~10–11, the β-fluorination pattern here likely lowers pKₐ to ~8–9, favoring increased fractional neutral species at physiological pH and thus improved blood-brain barrier penetration—a key attribute for neurodegenerative therapeutics [3] [7].

The strategic placement of three fluorine atoms creates a multipurpose scaffold: the geminal difluoro moiety combats metabolic degradation, while the fluoromethyl group balances polarity and lipophilicity. This exemplifies modern "fluorine scanning" approaches in lead optimization, where systematic fluorination fine-tunes ADME properties without significant molecular weight inflation.

Properties

CAS Number

2731014-27-8

Product Name

1-[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine hydrochloride

IUPAC Name

[3,3-difluoro-1-(fluoromethyl)cyclobutyl]methanamine;hydrochloride

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

InChI

InChI=1S/C6H10F3N.ClH/c7-3-5(4-10)1-6(8,9)2-5;/h1-4,10H2;1H

InChI Key

ZNDLNPRBLYJIFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)CF.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.